Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Description
IUPAC Nomenclature
The compound’s IUPAC name, Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate , reflects its bicyclic structure and substituents. The bicyclo[1.1.1]pentane core consists of three fused rings with bridgehead carbons at positions 1, 3, and 5. The "diyldicarbamate" suffix specifies two benzyl carbamate groups attached to carbons 1 and 3 of the bicyclo core.
Molecular Formula and Synonyms
The molecular formula is C₂₁H₂₂N₂O₄ , with a molecular weight of 366.41 g/mol . Common synonyms include:
- 1,3-Bis(Cbz-amino)-bicyclo[1.1.1]pentane
- Benzyl N-[3-(benzyloxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]carbamate
- This compound .
Table 1: Molecular Identity of this compound
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₂₁H₂₂N₂O₄ | |
| Molecular Weight | 366.41 g/mol | |
| Synonyms | 1,3-Bis(Cbz-amino)-bicyclo[1.1.1]pentane |
Properties
IUPAC Name |
benzyl N-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-18(26-11-16-7-3-1-4-8-16)22-20-13-21(14-20,15-20)23-19(25)27-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHKSWQXSDXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Construction of the Bicyclo[1.1.1]pentane Core
A key method to access the bicyclo[1.1.1]pentane framework is the photochemical addition of [1.1.1]propellane to diacetyl, which forms a diketone intermediate. This reaction can be conducted in batch or continuous flow conditions:
Batch Photochemical Reaction : Using a medium-pressure mercury lamp and Pyrex glassware, the reaction between propellane and diacetyl yields the diketone intermediate in moderate to good yields (e.g., 58%) on a multigram scale (up to 26 g per run). However, this method requires specific equipment and handling due to the broad wavelength mercury lamps and Pyrex vessels.
Flow Photochemical Reaction : More recently, the reaction has been optimized under 365 nm LED irradiation in flow reactors, which avoids the need for mercury lamps and quartz vessels, improving safety and scalability. This method allows rapid preparation of the diketone intermediate on a kilogram scale within hours, demonstrating excellent scalability and reproducibility.
Conversion to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone intermediate undergoes a haloform reaction in batch to convert it into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This step is typically performed using sodium hydroxide and bromine in aqueous media, followed by acidification and extraction. The process can be scaled to hundreds of grams with good yields (e.g., 115–133 g isolated).
Functionalization to this compound
The dibenzyl carbamate groups are introduced by transforming the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid into the corresponding diamine, which is then protected with benzyl chloroformate or similar carbamoylating agents.
Preparation of 1,3-Diaminobicyclo[1.1.1]pentane
The diacid is first converted to the diamine derivative through reduction and amination steps. For example, reduction of the acid to the corresponding diol or aldehyde followed by conversion to the diamine via azide intermediates or direct amination.
Copper-catalyzed diazo-transfer reactions using imidazole-1-sulfonyl azide have been employed to prepare azido derivatives of bicyclo[1.1.1]pentane, which can be reduced to amines.
The diamine is typically obtained as a Boc-protected intermediate to facilitate handling and purification before final carbamate formation.
Carbamate Formation
The diamine is reacted with benzyl chloroformate (Cbz-Cl) to yield the dibenzyl carbamate derivative.
The reaction conditions involve mild bases such as triethylamine or sodium bicarbonate in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to room temperature.
The reaction proceeds with high selectivity for the amine groups, yielding this compound in good yields.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
The photochemical synthesis of the bicyclo[1.1.1]pentane core has evolved from traditional mercury lamp batch methods to modern LED-driven flow chemistry, significantly enhancing scalability and safety.
The haloform reaction for diketone to diacid conversion is a classical, well-established method that remains the standard for preparing the key diacid intermediate.
Copper-catalyzed diazo-transfer reactions to prepare azido derivatives provide a mild and efficient route to bicyclo[1.1.1]pentane diamines, which are crucial intermediates for carbamate formation.
Protection of the diamine as dibenzyl carbamate is a common strategy to stabilize the amine functionality and enable further synthetic manipulations or applications in medicinal chemistry.
The entire synthetic route benefits from the conformational rigidity of the bicyclo[1.1.1]pentane scaffold, which imparts unique chemical properties to the final this compound compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carbamate groups can yield the corresponding amines.
Substitution: The benzyl groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s unique structure can be utilized in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is primarily related to its structural properties. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the binding affinity and selectivity of the compound for its molecular targets. The carbamate groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate
- Molecular formula : C₉H₁₂O₄.
- Molecular weight : 184.19 g/mol .
- Key differences : Replaces carbamate groups with methyl esters.
- Applications : A precursor for BCP derivatives due to its reactivity in ester-to-amide transformations .
- Stability : Esters are more prone to hydrolysis than carbamates, limiting their use in environments requiring prolonged stability .
1,3-Bis(Cbz-amino)-Bicyclo[1.1.1]pentane
- Structure : Features benzyloxycarbonyl (Cbz) protecting groups instead of carbamates.
- Applications: Used in peptide synthesis; Cbz groups are cleaved under hydrogenolysis, whereas carbamates offer alternative deprotection pathways .
Bicyclo[1.1.1]pentane-1,3-diylbis(bis(4-fluorophenyl)methanol)
- Structure: Bulky 4-fluorophenyl methanol substituents.
- Properties : Higher TPSA (110–120 Ų) due to hydroxyl groups, increasing solubility but reducing metabolic stability compared to carbamates .
Physicochemical Properties
| Property | Dibenzyl Bicyclo[1.1.1]pentane-1,3-diyldicarbamate | Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate | 1,3-Bis(Cbz-amino)-BCP |
|---|---|---|---|
| Molecular Weight (g/mol) | 366.41 | 184.19 | ~450 (estimated) |
| XlogP | 3.8 | 1.2 | ~4.5 |
| Hydrogen Bond Acceptors | 4 | 4 | 6 |
| TPSA (Ų) | 75.4 | 52.6 | 120 |
- Lipophilicity : The benzyl carbamate groups in the target compound confer higher lipophilicity (XlogP = 3.8) compared to dimethyl esters (XlogP = 1.2), impacting membrane permeability .
- Solubility : Lower TPSA compared to diol derivatives (e.g., 75.4 vs. 120 Ų) suggests reduced aqueous solubility but better bioavailability .
Stability and Reactivity
- Hydrolysis Resistance : Carbamates are more stable than esters under physiological conditions, making the target compound preferable for in vivo applications .
- Metabolic Stability : BCP scaffolds inherently resist oxidative metabolism; carbamates further enhance stability compared to alcohol derivatives .
Commercial and Research Relevance
Biological Activity
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is a synthetic organic compound notable for its unique bicyclo[1.1.1]pentane core structure, which imparts distinctive physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a bioisostere for para-substituted aromatic rings, enhancing metabolic stability and solubility.
The biological activity of this compound is primarily attributed to its structural characteristics. The rigid bicyclo[1.1.1]pentane framework enhances binding affinity and selectivity for molecular targets, while the carbamate groups facilitate hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor interactions .
Pharmacological Applications
Research has demonstrated that compounds featuring the bicyclo[1.1.1]pentane motif can exhibit significant pharmacological effects:
- Indoleamine-2,3-dioxygenase (IDO) Inhibition : A study highlighted the development of IDO inhibitors utilizing bicyclo[1.1.1]pentane as a bioisostere to improve metabolic stability and potency compared to traditional phenyl-containing compounds. For instance, compound 4-a showed an IC50 of 3.1 nM in HeLa cell assays and demonstrated favorable pharmacokinetic profiles, including low clearance and excellent oral bioavailability .
- Anti-inflammatory Properties : Another investigation into bicyclo[1.1.1]pentane derivatives revealed potent anti-inflammatory activity, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity and pro-inflammatory cytokine release in monocytes .
Case Study 1: IDO Inhibitors
A study focused on the discovery of a novel class of IDO inhibitors that incorporated this compound derivatives demonstrated:
- Potency : The lead compound exhibited high potency with an IC50 value in the low nanomolar range.
- Metabolic Stability : The incorporation of the bicyclo structure mitigated issues related to amide hydrolysis that were prevalent in previous designs, leading to enhanced stability and efficacy in vivo .
Case Study 2: Anti-inflammatory Compounds
Research into the synthesis and evaluation of bicyclo[1.1.1]pentane-containing analogues showed:
- Efficacy : Compounds demonstrated significant anti-inflammatory effects with IC50 values reaching the picomolar range against various inflammatory markers.
- Mechanism Insights : The compounds modulated NFκB activity and cytokine release, indicating a robust mechanism for inflammatory regulation .
Comparative Analysis
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structure Type | Primary Application | IC50 (nM) | Stability |
|---|---|---|---|---|
| This compound | Bicyclic | IDO Inhibition | 3.1 | High |
| Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate | Bicyclic | Drug Development | Not specified | Moderate |
| Bicyclo[1.1.1]pentane-derivative (anti-inflammatory) | Bicyclic | Anti-inflammatory | < 10 (picomolar) | High |
Future Directions
The ongoing exploration of dibenzyl bicyclo[1.1.1]pentane derivatives holds promise for further advancements in drug design:
- Enhanced Drug Design : Continued research into its role as a bioisostere could lead to novel therapeutic agents with improved pharmacokinetic profiles.
- Broader Applications : Investigating its potential across various therapeutic areas, including oncology and immunology, may yield significant breakthroughs.
Q & A
Q. Basic Characterization
- NMR spectroscopy :
- HRMS : Accurately confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 337.1445 for dibenzyl BCP-dicarboxylate) .
Advanced Conflict Resolution
Discrepancies in bridgehead proton signals may arise from impurities or solvent effects. Use deuterated DMSO or CDCl₃ for consistency and compare with literature data .
How does the BCP core influence physicochemical properties compared to aromatic bioisosteres?
Q. Advanced Structure-Activity Analysis
- Size and polarity : The BCP bridge (1.85 Å) is shorter than para-phenyl (2.79 Å), reducing steric bulk while maintaining metabolic stability .
- Lipophilicity : BCP derivatives exhibit higher logP values than aromatic analogs, enhancing membrane permeability .
- Conformational rigidity : The strained BCP core restricts rotational freedom, improving target binding specificity in drug design .
What strategies enable functionalization of dibenzyl BCP-dicarbamate for medicinal chemistry applications?
Q. Advanced Synthetic Modifications
- Photoredox catalysis : Visible-light-mediated reactions introduce ketones or halides at bridgehead positions .
- Enantioselective C–H activation : Dirhodium catalysts enable asymmetric functionalization, critical for chiral drug candidates .
- Post-functionalization : Hydrolysis of dibenzyl esters to carboxylic acids facilitates conjugation with amines or alcohols .
How can researchers address challenges in scaling up BCP-dicarbamate synthesis?
Q. Advanced Process Chemistry
- Large-scale photochemical reactors : Optimize light penetration and reaction time to synthesize [1.1.1]propellane precursors efficiently .
- Purification : Use column chromatography with silica gel or recrystallization (e.g., from EtOAc/hexane) to isolate high-purity BCP intermediates .
- Safety : Handle bromine and NaOH (used in BCP-dicarboxylic acid synthesis) under controlled conditions due to their corrosive nature .
What are the limitations of current BCP-dicarbamate synthetic routes, and how might they be overcome?
Q. Critical Analysis of Data Contradictions
- Low yields in photochemical steps : Trace oxygen or moisture can quench [1.1.1]propellane intermediates. Use rigorously anhydrous solvents and inert atmospheres .
- Byproduct formation : Competing pathways during benzylation may yield monoesters. Employ excess BnBr and monitor reaction progress via <sup>1</sup>H NMR .
- Scalability of enantioselective methods : Current dirhodium-catalyzed C–H functionalization requires stoichiometric chiral reagents. Develop catalytic asymmetric methods to improve practicality .
How can dibenzyl BCP-dicarbamate derivatives be applied in materials science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
